molecular formula C33H44O8 B190442 Helvolic acid CAS No. 29400-42-8

Helvolic acid

Cat. No. B190442
CAS RN: 29400-42-8
M. Wt: 568.7 g/mol
InChI Key: MDFZYGLOIJNNRM-OAJDADRGSA-N
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Description

Helvolic acid is a well-known fungal metabolite that inhibits protein synthesis through elongation factor G on the bacterial ribosome . It was originally isolated from the culture medium of Aspergillus fumigatus . It is a fusidane antibacterial compound with activity against Gram-positive bacteria .


Synthesis Analysis

The biosynthesis of helvolic acid involves a stepwise introduction of nine genes from the proposed gene cluster for helvolic acid into Aspergillus oryzae NSAR1 . This enables the isolation of helvolic acid and its 21 derivatives . The biosynthetic gene cluster (BGC) responsible for helvolic acid synthesis in S. oryzae was identified based on Antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) analysis .


Molecular Structure Analysis

The molecular formula of Helvolic acid is C33H44O8 . The molecular weight is 568.71 . The structure of helvolic acid was elucidated via HR-MS, extensive 1D and 2D NMR analysis .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of helvolic acid include an unusual C-4 demethylation process mediated by a promiscuous short-chain dehydrogenase/reductase (HelC) and a cytochrome P450 enzyme (HelB1), which is distinct from the common sterol biosynthesis .


Physical And Chemical Properties Analysis

The molecular weight of Helvolic acid is 568.7 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Biosynthesis and Antibacterial Properties

Helvolic acid is recognized for its prominent role in the biosynthesis of fusidane-type antibiotics such as fusidic acid and cephalosporin P1. These antibiotics are notable for their bacteriostatic properties and lack of cross-resistance with commonly used antibiotics. Intriguingly, a study detailed the biosynthesis of helvolic acid and identified an unusual C-4-demethylation process, distinct from sterol biosynthesis, involving a short-chain dehydrogenase/reductase and a cytochrome P450 enzyme. This discovery paves the way for biosynthetic approaches to diversify the chemical structures of fusidane-type antibiotics (Lv et al., 2017).

Antitumor Efficacy

A notable study investigated the antitumor effects of helvolic acid in combination with cyclophosphamide in a murine tumor model. The findings revealed that this combination significantly inhibited tumor growth and prolonged the survival of tumor-bearing mice, suggesting a synergistic antitumor efficacy. The underlying mechanism might involve the Wnt/β-catenin signaling pathway (Xiao et al., 2017).

Antifungal and Antibacterial Derivatives

Helvolic acid and its derivatives exhibit potent antifungal and antibacterial activities. A study isolated helvolic acid methyl ester and other compounds from an endophytic fungus and demonstrated their significant antimicrobial properties (Liang et al., 2016). Another research highlighted the isolation of helvolic acid from a fungal endophyte, displaying strong activity against Gram-positive bacteria like Bacillus subtilis and methicillin-resistant Staphylococcus aureus (Ratnaweera et al., 2014).

Phytotoxic Metabolites and Agricultural Implications

Helvolic acid is also involved in the phytotoxicity of certain fungal metabolites. It was detected in liquid culture of Sarocladium oryzae, a pathogen causing sheath rot of rice, and contributed to the disease pathology. The study provided insights into the role of helvolic acid and other metabolites in the virulence of S. oryzae and the sheath rot disease of rice (Sakthivel et al., 2002).

Synergistic Antibacterial Activities

Helvolic acid has been shown to have synergistic antibacterial effects, especially against multi-drug resistant Staphylococcus aureus. A study demonstrated that helvolic acid enhanced the efficacy of other antibiotics like erythromycin, penicillin, and tetracycline, suggesting its potential as a complement to traditional antibacterial treatments (Qin et al., 2009).

Future Directions

Helvolic acid and its derivatives have shown potent antibacterial activities . In particular, some derivatives exhibited strongly Staphylococcus aureus inhibitory activity . These findings suggest that helvolic acid and its derivatives could be further explored for their potential as antibacterial agents.

properties

IUPAC Name

(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFZYGLOIJNNRM-OAJDADRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017874
Record name Helvolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helvolic acid

CAS RN

29400-42-8
Record name Helvolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29400-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helvolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helvolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELVOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
S Okuda, S Iwasaki, K Tsuda, Y Sano… - Chemical and …, 1964 - jstage.jst.go.jp
… This paper reports the isolation of helvolic acid from the culture broths of Cephalm sporz'um caerulens and Emericellopsis terricola van BEYMA and also proposes a revised …
Number of citations: 47 www.jstage.jst.go.jp
S Iwasaki, MI Sair, H Igarashi, S Okuda - Journal of the Chemical …, 1970 - pubs.rsc.org
… THE previous structure of helvolic acid (A) was based on nmr studies of helvolic acid … in helvolic acid is present at C-6 and the complete stereochemistry is assigned as (I). Helvolic acid (I…
Number of citations: 14 pubs.rsc.org
FD Kong, XL Huang, QY Ma, QY Xie… - Journal of natural …, 2018 - ACS Publications
… In the present study, the known fungal metabolite helvolic acid (10), seven new helvolic acid derivatives named 16-O-deacetylhelvolic acid 21,16-lactone (2), 6-O-propionyl-6,16-O-…
Number of citations: 55 pubs.acs.org
TI Williams - Biochemical Journal, 1952 - ncbi.nlm.nih.gov
… helvolic acid: it was found that the antibacterial activity of cultures of 6-8 days' growth was due, not to helvolic acid, … of gliotoxin and helvolic acid; their account of helvolic acid, as far as it …
Number of citations: 8 www.ncbi.nlm.nih.gov
JM Lv, D Hu, H Gao, T Kushiro, T Awakawa… - Nature …, 2017 - nature.com
… for helvolic acid into Aspergillus oryzae NSAR1, which enables us to isolate helvolic acid (~… intermediates is even stronger than that of helvolic acid. Notably, we observe an unusual C-…
Number of citations: 69 www.nature.com
PB Ratnaweera, DE Williams, ED de Silva… - Mycology, 2014 - Taylor & Francis
… obtained for helvolic acid were consistent with those reported by Fujimoto et al. (Citation1996). A comparison of 13 C NMR values obtained in the present study for helvolic acid with …
Number of citations: 97 www.tandfonline.com
JSM Tschen, LL Chen, ST Hsieh… - Botanical Bulletin of …, 1997 - ejournal.sinica.edu.tw
… oryzae also produced helvolic acid (Figure 1). In this study, we prepare helvolic acid from S. … The resulting extract was then concentrated as crude helvolic acid using a rotary evaporator …
Number of citations: 48 ejournal.sinica.edu.tw
L Qin, B Li, J Guan, G Zhang - Natural Product Research, 2009 - Taylor & Francis
… and identified as helvolic acid. The synergistic effect of helvolic acid to penicillin was about 3 … , we report our screening process and the synergistic antibacterial activities of helvolic acid. …
Number of citations: 22 www.tandfonline.com
NL ALLINGER, JL COKE - The Journal of Organic Chemistry, 1961 - ACS Publications
… It was found that while helvolic acid itself gave a negative acyloin … helvolic acid is hydrolyzed to helvolinic acid very easily, and as helvolinic acid can be acetylated to give helvolic acid …
Number of citations: 30 pubs.acs.org
K Chen, Y Yuan, Z Wang, D Song… - Journal of Cellular …, 2019 - Wiley Online Library
… Helvolic acid (HA), a mycotoxin originally isolated from Aspergillus fumigatus , has been discovered as an effective broad‐spectrum antibacterial agent and has a wide range of …
Number of citations: 18 onlinelibrary.wiley.com

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